molecular formula C10H12N2O2 B3015054 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 99068-33-4

3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B3015054
CAS No.: 99068-33-4
M. Wt: 192.218
InChI Key: WOIBIOHIFPYFSO-UHFFFAOYSA-N
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Description

“3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 192.21, and its molecular formula is C10H12N2O2 .

Scientific Research Applications

Structural and Mechanistic Studies

  • Chiral Auxiliaries and Protective Groups : Oxazolidin-2-ones, including derivatives like 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, are utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in synthetic chemistry. Studies on oxazolidinecarbohydrazides, which are closely related to oxazolidin-2-ones, demonstrate their role in protecting amino alcohols and facilitating chiral synthesis through weak interactions such as C-H···O and π-π stacking interactions (Nogueira et al., 2015).

  • Synthesis of N-Alkyl-β-Amino Acids : Research indicates that 1,3-oxazolidin-5-ones, a related group to oxazolidin-2-ones, are valuable precursors in the synthesis of N-methyl α- and β-amino acids. This application is essential in developing modified peptides and oligomers with potential bioactivity (Hughes & Sleebs, 2008).

  • Chiral Auxiliaries for Stereoselective Reactions : Oxazolidin-2-ones, derived from α-amino acids, are effective as chiral auxiliaries in stereoselective enolate alkylations and conjugate additions. This application is significant in the field of asymmetric synthesis (Davies & Sanganee, 1995).

Biological and Pharmacological Activity

  • Enzymatic Synthesis and Biological Activity : A study on the enzymatic synthesis of oxazolidin-2-one, which includes derivatives like 3-ethyl-1,3-oxazolidin-2-one, highlights their multifunctional nature with diverse biological and pharmacological activities. This research showcases the potential of oxazolidin-2-ones in developing biologically active compounds (Yadav & Pawar, 2014).

  • Synthesis and Medicinal Chemistry : The oxazolidin-2-one nucleus, including derivatives like this compound, is a key framework in synthetic organic chemistry and medicinal chemistry. Its significance is underscored by the synthesis of Linezolid, an antibacterial drug, and its applications as protective groups for amino alcohols (Zappia et al., 2007).

Synthesis and Chemistry

  • Synthesis Methods : Various methods for synthesizing oxazolidin-2-ones, including derivatives like this compound, have been reported. These methods often involve condensation reactions or cyclization reactions under milder conditions, highlighting the versatility of these compounds in organic synthesis (Kim et al., 2011).

Properties

IUPAC Name

3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBIOHIFPYFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99068-33-4
Record name 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of the compound obtained in Step A (0.244 mol) and SnCl2.2H2O (1.0 mol) in ethanol (300 ml) is stirred at reflux for 20 minutes. The solution is brought to 0° C. and made alkaline at pH=10-12 with aqueous sodium hydroxide solution; 500 ml of DCM are added and the emulsion obtained is filtered over Celite. The filtrate is then extracted with DCM (2×300 ml); the organic phases are combined. The organic phase obtained is washed with water and with saturated aqueous NaCl solution, dried over sodium sulphate and then filtered. The filtrate obtained is evaporated to dryness to yield the title product, which is used directly in the next Step.
Name
compound
Quantity
0.244 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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